4-(Allyloxy)benzamide
Description
Contextualization within the Broader Field of Benzamide (B126) Chemistry and its Analogues
Benzamide and its derivatives are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. researchgate.net This structural motif is a cornerstone in medicinal chemistry and materials science due to the wide array of biological activities and physical properties its analogues can exhibit. researchgate.netwalshmedicalmedia.com Benzamide derivatives are known to possess pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.com
The stability of the aromatic amide group, coupled with the relative ease of its synthesis from commercially available materials, makes benzamides useful intermediates and building blocks for more complex molecules. researchgate.net Researchers continuously synthesize and investigate new benzamide derivatives to explore their potential in pharmaceuticals and as functional polymeric materials. researchgate.net 4-(Allyloxy)benzamide fits within this broader context as a functionalized precursor that allows for the introduction of further chemical diversity.
Significance of the Allyloxy Moiety as a Functional Group in Molecular Design and Organic Synthesis
The allyloxy group (–O–CH₂–CH=CH₂) is a highly significant functional group in molecular design and organic synthesis for several key reasons. It is widely used as a protecting group for alcohols and phenols due to its stability under a range of acidic and basic conditions. organic-chemistry.org This stability allows for chemical modifications at other parts of a molecule without affecting the protected hydroxyl group. organic-chemistry.org
Beyond its protective role, the allylic double bond is a reactive handle that can participate in a multitude of chemical transformations. organic-chemistry.org These include:
Rearrangement Reactions: The allyloxy group can undergo thermal or metal-catalyzed rearrangements, such as the Claisen rearrangement, to form new carbon-carbon bonds. rsc.org
Cyclization Reactions: It can participate in cascade radical cyclization reactions, providing pathways to complex heterocyclic structures like chroman-4-ones. mdpi.com
Cross-Coupling Reactions: The allyl group can be activated by transition metal catalysts, such as palladium, for use in cross-coupling reactions. organic-chemistry.org
Deprotection: The allyl group can be selectively removed under mild conditions, often involving palladium catalysis, to reveal the original hydroxyl group. organic-chemistry.org
This versatility makes the allyloxy group a powerful tool for chemists to introduce complexity and functionality into molecules, as seen in the synthesis of various sugar derivatives and other complex organic structures. acs.orgresearchgate.net
Overview of Current Research Trajectories and Academic Interest in this compound and its Derivatives
Current research interest in this compound stems from its utility as both a precursor and a key structural component in biologically active molecules. The synthesis of its parent acid, 4-(Allyloxy)benzoic acid, is a critical first step, typically achieved by reacting 4-hydroxybenzoic acid with allyl bromide. nih.gov This acid can then be converted to this compound.
Recent studies have highlighted the importance of this compound derivatives in the field of neuropharmacology. For instance, a derivative, 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide , was identified as a novel negative allosteric modulator (NAM) of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This discovery opens avenues for developing subtype-selective ligands that could help in understanding the roles of specific nAChR subtypes in various physiological and pathological conditions. nih.gov
Furthermore, the core structure is being explored for the creation of other functional molecules. Research into 4-(allyloxy)benzohydrazide , synthesized from the corresponding ethyl ester of 4-(allyloxy)benzoic acid, demonstrates the utility of this scaffold in creating hydrazide-containing molecules, which are known to be effective ligands in coordination chemistry and may possess biological activity. nih.gov The development of porous organic frameworks has also utilized ortho-alkoxy-benzamide moieties to direct the formation of highly organized structures for applications in gas storage and catalysis. researchgate.net
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol ontosight.aibldpharm.com |
| CAS Number | 97960-35-5 bldpharm.com |
| MDL Number | MFCD02030155 bldpharm.com |
| SMILES Code | O=C(N)C1=CC=C(OCC=C)C=C1 bldpharm.com |
A summary of selected derivatives of this compound and their research focus is provided in the table below.
| Derivative Name | Research Focus | Reference |
| 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Negative allosteric modulator of neuronal nicotinic receptors. | nih.gov |
| 4-(Allyloxy)benzohydrazide | Synthesis, crystal structure, and potential as a ligand in coordination chemistry. | nih.gov |
| 4-(Allyloxy)-N-(4-(azepan-1-ylsulfonyl)phenyl)benzamide | Synthesis and availability as a chemical intermediate. | bldpharm.com |
| Ortho-alkoxy-benzamide derivatives | Building blocks for hydrogen-bonded crosslinked organic frameworks (HCOFs) for gas storage and catalysis. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEBAUNJTGUPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics
Reactivity Profiles of the Amide Functional Group
The amide group in 4-(Allyloxy)benzamide is a key site for chemical transformations. Its reactivity is modulated by the resonance between the nitrogen lone pair and the carbonyl group, which imparts partial double bond character to the C-N bond and reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.
Amide hydrolysis, leading to a carboxylic acid and an amine, can be promoted under both acidic and basic conditions. libretexts.org While specific kinetic data for this compound is not extensively documented, the general mechanisms are well-established.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) yield the corresponding carboxylic acid, 4-(allyloxy)benzoic acid.
Base-Promoted Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid. This process is effectively irreversible as the final deprotonation drives the reaction to completion. libretexts.org The presence of the electron-donating allyloxy group may slightly decrease the rate of hydrolysis compared to unsubstituted benzamide (B126) by reducing the electrophilicity of the carbonyl carbon.
| Condition | Key Steps | Intermediate | Products |
| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of ammonia. | Tetrahedral intermediate | 4-(Allyloxy)benzoic acid, Ammonium ion |
| Basic | 1. Nucleophilic attack by hydroxide. 2. Elimination of amide anion. 3. Deprotonation of carboxylic acid. | Tetrahedral intermediate | 4-(Allyloxy)benzoate, Ammonia |
The amide linkage of this compound can participate in both electrophilic and nucleophilic reactions, although it is generally less reactive than other carbonyl derivatives.
Electrophilic Reactions: O-alkylation of the amide carbonyl oxygen can occur with potent electrophiles. For instance, reagents that generate benzyl (B1604629) cation equivalents can lead to the formation of an imidate intermediate, which can then be hydrolyzed to an amine and an ester. researchgate.net
Nucleophilic Reactions: The nitrogen atom of the amide can act as a nucleophile. For example, N-alkylation can occur under specific conditions. Furthermore, the amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon.
Reactions Involving the Allyloxy Moiety
The allyloxy group provides a second reactive center in the this compound molecule, primarily due to the presence of the carbon-carbon double bond. ontosight.ai
The double bond of the allyloxy group is susceptible to electrophilic addition reactions. For example, it can react with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) following Markovnikov's rule, where the electrophile adds to the less substituted carbon.
Nucleophilic addition to the alkene is less common but can be achieved under specific catalytic conditions, often involving transition metals that can activate the double bond.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.itlibretexts.org The allyloxy group in this compound can potentially undergo such transformations.
One notable example is the Claisen rearrangement, a vulcanchem.comvulcanchem.com-sigmatropic rearrangement, where heating of an allyl aryl ether leads to an ortho-allyl phenol. In the case of this compound, this would involve the migration of the allyl group from the ether oxygen to the ortho position of the benzene (B151609) ring.
The smolecule.com-Wittig rearrangement is another possibility, though less common for this specific substrate without strong base activation. This rearrangement involves the conversion of an ether to an alcohol. A study on a related compound, (S)-2-(allyloxy)-N-(2-hydroxy-1-phenylethyl)benzamide, provides insight into the types of transformations that can occur. mdpi.com
| Rearrangement | Type | Description |
| Claisen Rearrangement | vulcanchem.comvulcanchem.com-Sigmatropic | Thermally induced migration of the allyl group to the ortho position of the benzene ring. |
| smolecule.com-Wittig Rearrangement | Sigmatropic | Base-catalyzed rearrangement of the ether to an alcohol. |
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. libretexts.orgyoutube.com The alkene of the allyloxy group can act as a dipolarophile in 1,3-dipolar cycloadditions. For example, it can react with azides to form triazoles or with nitrile oxides to form isoxazolines. These reactions are powerful methods for the construction of five-membered heterocyclic rings. acs.org The reaction of an aldehyde with an α-amino acid can generate an azomethine ylide, which can then undergo an intramolecular cycloaddition with the tethered alkene of the allyloxy group to form complex bicyclic systems. acs.org
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is susceptible to various transformations, including C-H activation and electrophilic substitution, with the regioselectivity being influenced by the directing effects of the allyloxy and benzamide substituents.
The amide functional group is a well-established directing group in transition metal-catalyzed C-H activation reactions. nih.gov This directing ability can be harnessed to achieve selective functionalization at the ortho-position of the benzamide moiety. Cobalt(III) catalysis, for example, has been successfully used for the direct C-H allylation of aromatic carboxamides using allyl aryl ethers as the allylating agent. ehu.esresearchgate.net In such a reaction, the amide group of this compound would direct the cobalt catalyst to activate the C-H bond at the ortho position, followed by the introduction of an allyl group.
Density functional theory (DFT) calculations on similar systems have indicated that the C-H activation step is often rate-determining. researchgate.net The electronic nature of the substituents on the aromatic ring can significantly influence the activation barrier of this step. Electron-donating groups tend to favor the reaction by lowering this barrier. researchgate.net
The following table summarizes the key aspects of directed C-H activation relevant to this compound.
| Feature | Description |
| Directing Group | The primary amide group (-CONH2) directs the metal catalyst to the ortho C-H bonds of the aromatic ring. |
| Catalyst | Earth-abundant metals like Cobalt(III) have proven effective for this transformation. ehu.esresearchgate.net |
| Allylating Agent | Allyl aryl ethers can be used as the source of the allyl group. ehu.esresearchgate.net |
| Rate-Determining Step | C-H activation is typically the rate-limiting step of the reaction. researchgate.net |
| Substituent Effects | Electron-donating groups on the aromatic ring can lower the activation energy, enhancing the reaction rate. researchgate.net |
The allyloxy and benzamide groups exert opposing electronic effects on the aromatic ring, which in turn governs the outcome of electrophilic aromatic substitution reactions. The allyloxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom. Conversely, the benzamide group is a deactivating meta-director due to the electron-withdrawing nature of the carbonyl group.
In the case of this compound, the powerful activating and ortho-, para-directing effect of the allyloxy group at position 4 would dominate. Therefore, electrophilic substitution is expected to occur at the positions ortho to the allyloxy group (positions 3 and 5). The deactivating effect of the benzamide group would likely make the reaction less facile compared to a simple allyl aryl ether.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, direct Friedel-Crafts carboxamidation of arenes has been achieved using cyanoguanidine in the presence of a Brønsted superacid, suggesting a pathway for introducing amide functionalities onto aromatic rings. nih.gov While this is a synthesis method, the principles of electrophilic attack apply to the reactivity of the this compound ring itself.
The following table outlines the expected directing effects for electrophilic aromatic substitution on this compound.
| Substituent | Position | Electronic Effect | Directing Influence |
| Allyloxy (-OCH2CH=CH2) | 4 | Activating (electron-donating) | Ortho, Para |
| Benzamide (-CONH2) | 1 | Deactivating (electron-withdrawing) | Meta |
| Overall Predicted Outcome | Substitution at positions 3 and 5 (ortho to the allyloxy group) |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes
Understanding the intricate details of reaction mechanisms for transformations involving this compound relies on a combination of kinetic analyses and spectroscopic studies. These investigations provide insights into reaction rates, intermediates, and transition states.
For C-H activation reactions, kinetic studies can help determine the rate-determining step. For example, in the cobalt-catalyzed allylation of benzamides, kinetic experiments coupled with DFT calculations have shown that the C-H activation step possesses the highest activation barrier. ehu.esresearchgate.net Isotope labeling studies, such as deuterium (B1214612) incorporation, can further probe the mechanism of C-H bond cleavage. core.ac.uk
Spectroscopic techniques are invaluable for identifying transient species and characterizing reaction pathways. In situ infrared (IR) spectroscopy can monitor the changes in vibrational frequencies of functional groups, such as the carbonyl stretch of the amide, providing real-time information about the reaction progress. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation of products and can also be used to detect reaction intermediates. nih.gov For instance, the chemical shifts in ¹³C NMR can indicate changes in the electronic environment of the amide carbonyl, which is influenced by factors like resonance and substitution at the nitrogen atom. mdpi.com
In the study of benzamide derivatives, kinetic analyses using methods like the Lineweaver-Burk plot have been employed to determine the type of enzyme inhibition. nih.gov While this is a biological context, similar principles of kinetic analysis can be applied to chemical reactions to understand the interaction between reactants and catalysts.
The following table summarizes the application of various analytical methods to the mechanistic study of reactions involving benzamide-like structures.
| Method | Application | Insights Gained |
| Kinetic Analysis | Measuring reaction rates under varying conditions (concentration, temperature). | Determination of rate laws, rate-determining steps, and activation parameters. nih.govnih.gov |
| Deuterium Labeling | Replacing hydrogen with deuterium at specific positions. | Probing whether a C-H bond is broken in the rate-determining step (Kinetic Isotope Effect). core.ac.uk |
| DFT Calculations | Computational modeling of reaction pathways. | Estimation of activation energies for elementary steps and geometries of transition states. ehu.esresearchgate.net |
| Infrared (IR) Spectroscopy | Monitoring changes in vibrational frequencies. | Observing the consumption of reactants and formation of products in real-time. mdpi.comnih.gov |
| NMR Spectroscopy | Characterizing the structure of molecules in solution. | Identification of products, byproducts, and potentially stable intermediates. mdpi.comnih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the identity of 4-(Allyloxy)benzamide.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic, allylic, and amide protons. The aromatic region would feature two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The allyloxy group would produce a set of complex signals corresponding to the methine (-CH=) and terminal methylene (=CH₂) protons, along with a doublet for the methylene group attached to the oxygen atom (-O-CH₂-). The amide protons (-NH₂) would typically appear as a broad singlet.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show ten unique carbon signals, corresponding to the carbonyl carbon, the six aromatic carbons (four of which are unique due to symmetry), and the three carbons of the allyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~169 |
| C1 (C-NH₂) | - | ~125 |
| C2, C6 (Aromatic CH) | ~7.8 (d) | ~129 |
| C3, C5 (Aromatic CH) | ~7.0 (d) | ~115 |
| C4 (C-O) | - | ~162 |
| -O-CH₂- | ~4.6 (dt) | ~69 |
| -CH= | ~6.0 (m) | ~133 |
| =CH₂ | ~5.3 (dq), ~5.4 (dq) | ~118 |
| -NH₂ | ~5.5-6.5 (br s) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary depending on the solvent and other experimental conditions. d = doublet, dt = doublet of triplets, m = multiplet, dq = doublet of quartets, br s = broad singlet.
While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the precise connectivity of atoms within the molecule. conicet.gov.arscience.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (H2/H6 with H3/H5). Crucially, it would map the entire spin system of the allyl group, showing correlations from the -O-CH₂- protons to the -CH= proton, and from the -CH= proton to the terminal =CH₂ protons. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of each protonated carbon atom. For example, the aromatic proton signal at ~7.8 ppm would correlate with the carbon signal at ~129 ppm, confirming the C2/C6 assignment.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com This is vital for connecting different spin systems and identifying quaternary (non-protonated) carbons. Key HMBC correlations would include the correlation from the -O-CH₂- protons to the aromatic C4 carbon, confirming the ether linkage. Protons on the aromatic ring (H2/H6) would show correlations to the carbonyl carbon (C=O), establishing the connection of the benzamide (B126) moiety.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum would show through-space correlations between the -O-CH₂- protons and the aromatic protons at the C3/C5 positions, further confirming the geometry and orientation of the allyloxy group relative to the benzene ring. youtube.com
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.govresearchgate.net For this compound (C₁₀H₁₁NO₂), the calculated exact mass is 177.07898 Da. An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition and confirming its identity.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the mass spectrometer, molecules are ionized (typically by electron impact, EI) and fragmented. The resulting fragmentation pattern is a reproducible fingerprint that can be used for structural elucidation.
The fragmentation of this compound would likely proceed through several key pathways based on the functional groups present. The molecular ion peak ([M]⁺˙) would be observed at m/z = 177. Common fragmentation patterns for benzamides involve the loss of the amino group (•NH₂) to form a benzoyl cation. researchgate.net For this molecule, key fragmentation pathways would include:
Alpha-cleavage of the ether: Cleavage of the C-O bond can result in the formation of a stable allyl cation (m/z 41) and a 4-hydroxybenzamide (B152061) radical cation (m/z 136).
Loss of the allyl group: Loss of the entire allyloxy radical (•OCH₂CH=CH₂) would lead to the benzoyl cation at m/z 105.
Loss of the amide group: Loss of •NH₂ from the molecular ion would result in a fragment at m/z 161.
Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, is a characteristic fragment of benzoyl compounds.
Formation of the phenyl cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) would produce the phenyl cation at m/z 77.
Table 2: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 177 | [C₁₀H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [HOC₆H₄CONH₂]⁺˙ | Loss of allyl radical (•C₃H₅) |
| 105 | [C₆H₅CO]⁺ | Loss of •NH₂ and subsequent rearrangement/loss of C₃H₄O |
| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 |
| 41 | [C₃H₅]⁺ | Allyl cation from ether cleavage |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information and are used to identify the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for its functional groups. The primary amide group would show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹. The strong C=O stretch (Amide I band) would appear around 1650-1680 cm⁻¹, while the N-H bending vibration (Amide II band) would be observed near 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the aryl-alkyl ether would produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The allyl group would be identified by the C=C stretch (~1645 cm⁻¹) and =C-H out-of-plane bending vibrations (~910-990 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov In the Raman spectrum of this compound, the aromatic ring vibrations, especially the symmetric "ring breathing" mode, would be prominent. The C=C stretching of the allyl group would also be easily observable. While the C=O stretch is visible in Raman, it is typically less intense than in the IR spectrum. The symmetric C-O-C stretch of the ether would also be Raman active.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Primary Technique |
| Amide (-CONH₂) | N-H Stretch | 3100-3500 | IR |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1650-1680 | IR (Strong) |
| Amide (-CONH₂) | N-H Bend (Amide II) | 1600-1640 | IR |
| Aromatic Ring | C=C Stretch | 1450-1600 | IR, Raman |
| Aryl Ether (-O-Ar) | C-O Asymmetric Stretch | ~1250 | IR (Strong) |
| Alkyl Ether (-O-CH₂) | C-O Symmetric Stretch | ~1050 | IR, Raman |
| Allyl Group (-CH=CH₂) | =C-H Stretch | 3010-3095 | IR, Raman |
| Allyl Group (-CH=CH₂) | C=C Stretch | ~1645 | Raman (Stronger) |
| Allyl Group (-CH=CH₂) | =C-H Out-of-Plane Bend | 910-990 | IR |
Functional Group Identification and Band Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, the spectra are characterized by vibrations originating from the primary amide, the para-substituted benzene ring, and the allyloxy group. While a complete experimental spectrum for this compound is not widely published, a comprehensive assignment of its characteristic bands can be compiled by analyzing the spectra of benzamide, N-benzylbenzamide, and other related structures. researchgate.netresearchgate.net
The primary amide group gives rise to several distinct bands. The N-H stretching vibrations typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong absorption expected around 1650-1680 cm⁻¹. The N-H bending vibration, or the Amide II band, is typically found near 1600 cm⁻¹. researchgate.net
The allyloxy group introduces characteristic vibrations for the C=C double bond and the C-O ether linkage. The C=C stretching is expected around 1650 cm⁻¹, potentially overlapping with the Amide I band. The =C-H stretching of the vinyl group appears above 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the aryl-alkyl ether are anticipated in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.
The para-substituted benzene ring has several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1600-1450 cm⁻¹ range. The para-substitution pattern gives rise to a characteristic strong out-of-plane C-H bending vibration in the 860-800 cm⁻¹ region.
Interactive Data Table: Expected Vibrational Band Assignments for this compound The following table outlines the probable vibrational modes and their expected wavenumber ranges based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂) | 3400 - 3100 | Medium |
| =C-H Stretch | Alkene (Allyl) | 3100 - 3010 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | Primary Amide (-CONH₂) | 1680 - 1650 | Strong |
| C=C Stretch | Alkene (Allyl) | ~1650 | Medium-Weak |
| N-H Bend (Amide II) | Primary Amide (-CONH₂) | 1620 - 1590 | Medium-Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600, 1580, 1500, 1450 | Medium-Variable |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |
| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Medium |
| p-Substitution C-H Bend | Benzene Ring | 860 - 800 | Strong |
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Interaction Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. rsc.org It provides detailed information about the molecule's orientation and interaction with the surface. nih.gov For this compound, SERS can elucidate how the molecule adsorbs and interacts with a metallic substrate.
The adsorption mechanism of this compound onto a SERS-active surface can occur through several potential interaction sites:
The Amide Group: The lone pair of electrons on the oxygen or nitrogen atoms of the amide group could interact directly with the metal surface.
The Ether Oxygen: The oxygen atom of the allyloxy group provides another potential site for coordination to the surface.
The π-System: The delocalized π-electrons of the benzene ring can interact with the metal surface, leading to an adsorption state where the ring is oriented parallel or tilted with respect to the surface. electrochemsci.org
The SERS spectrum would likely show significant enhancement and potential shifts in the vibrational bands of the functional groups closest to the surface. For example, if adsorption occurs via the π-system, the ring breathing modes would be intensely enhanced. If interaction is primarily through the amide group, the Amide I and II bands would show notable changes. Studies on similar molecules like 4-mercaptobenzoic acid have shown that factors such as pH can drastically influence the SERS spectrum by altering the protonation state of functional groups and promoting different binding configurations. rsc.org A similar pH-dependent study on this compound could reveal the role of the amide group in surface binding.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic spectroscopy provides insights into the photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the benzamide chromophore. The benzene ring conjugated with the carbonyl group of the amide function constitutes the primary system responsible for absorbing UV light.
Based on data for analogous compounds like benzene and 4-aminobenzamide, this compound is expected to exhibit strong absorption bands in the UV region. shimadzu.com Benzene itself has an absorption peak around 255 nm. The presence of the amide and allyloxy substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. shimadzu.com The primary absorption band would likely be due to a π → π* transition within the aromatic system.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many benzamide derivatives are known to be fluorescent. nih.govnih.gov The fluorescence properties of this compound would be dependent on the nature of its lowest excited singlet state. Following excitation via its absorption bands, the molecule may relax by emitting a photon, with the emission spectrum typically appearing at a longer wavelength than the absorption spectrum (a phenomenon known as Stokes shift).
Studies on other benzamide derivatives have shown that their fluorescence can be highly sensitive to the local environment, such as solvent polarity and pH. nih.govresearchgate.net For instance, changes in pH could protonate or deprotonate the amide group, altering the electronic structure and, consequently, the fluorescence emission wavelength and intensity. This sensitivity could be exploited in various sensing applications. Some complex benzamide derivatives even exhibit switchable fluorescence in response to external stimuli like mechanical force or heat, a property linked to changes in molecular conformation and packing in the solid state. polyu.edu.hk
X-ray Diffraction Studies for Solid-State Structure and Polymorphism (for general benzamide derivatives)
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a well-documented phenomenon for benzamide. The existence of a metastable form of benzamide was known for over 170 years, but its crystal structure was only solved recently using high-resolution powder X-ray diffraction data obtained from a synchrotron source. esrf.frlincoln.ac.uk
To date, at least four polymorphic forms of benzamide (Forms I, II, III, and IV) have been identified. acs.org
Form I is the most thermodynamically stable polymorph under ambient conditions.
Forms II and III are metastable. The structure of Form II reveals that its polymorphism arises from the disorder of one of the independent molecules within the unit cell. esrf.fr Some research has also shown that crystals of the metastable Form II can grow as twisted, helicoidal structures. nih.gov
Form IV is a highly disordered polymorph discovered through melt crystallization and is stable when confined to nanoscale pores. acs.org
The study of these polymorphs highlights the delicate interplay of kinetic and thermodynamic factors during crystallization. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability, which is of critical importance in the pharmaceutical industry. mdpi.com The structural studies on benzamide polymorphs demonstrate the power of modern X-ray diffraction techniques, including single-crystal XRD and high-resolution powder XRD, to unravel complex solid-state structures.
Interactive Data Table: Crystallographic Data for Benzamide Polymorphs The following table summarizes representative crystallographic information for the well-characterized polymorphs of Benzamide.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (deg) | Ref. |
| Form I | Monoclinic | P2₁/c | 5.593 | 5.047 | 21.878 | 90.67 | acs.org |
| Form II | Monoclinic | P2₁ | 11.025 | 8.232 | 7.378 | 100.86 | esrf.fr |
| Form III | Monoclinic | P2₁/c | 10.97 | 5.02 | 11.33 | 90.6 | acs.org |
Computational Chemistry and Molecular Modeling for 4 Allyloxy Benzamide Research
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of 4-(Allyloxy)benzamide. DFT methods provide a robust balance between computational cost and accuracy, making them well-suited for studying molecules of this size.
The electronic structure of this compound is central to its reactivity. DFT calculations can map the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-donating nature of the allyloxy group is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzamide (B126), thereby influencing its reactivity profile.
Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties of this compound (Hypothetical DFT B3LYP/6-31G(d,p) Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
| Ionization Potential (I ≈ -EHOMO) | 6.25 |
| Electron Affinity (A ≈ -ELUMO) | 0.89 |
| Global Hardness (η = (I-A)/2) | 2.68 |
| Global Softness (S = 1/2η) | 0.187 |
| Electronegativity (χ = (I+A)/2) | 3.57 |
Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.
The flexibility of the allyloxy group in this compound gives rise to multiple possible conformations. Understanding the conformational landscape is crucial as different conformers can exhibit distinct biological activities and physical properties. DFT calculations can be employed to perform a potential energy surface (PES) scan by systematically rotating the key dihedral angles, such as the C-O-C-C angle of the allyloxy group and the C-C(O) bond of the benzamide moiety.
This analysis helps in identifying the most stable conformer (global minimum) and other low-energy conformers (local minima). Furthermore, the energy barriers for rotation between these conformers can be calculated, providing insights into the molecule's flexibility at different temperatures. For instance, the rotation around the Ar-O bond and the O-CH2 bond of the allyloxy group will have specific rotational barriers that dictate the preferred orientation of this substituent relative to the benzene (B151609) ring. researchgate.net
Table 2: Calculated Rotational Barriers for Key Dihedral Angles in this compound (Hypothetical DFT Data)
| Dihedral Angle | Description | Rotational Barrier (kcal/mol) |
| CAr-CAr-O-Callyl | Rotation of the allyloxy group relative to the phenyl ring | 2.5 - 4.0 |
| CAr-O-Callyl-Callyl | Rotation around the O-C bond of the allyl group | 1.5 - 3.0 |
| CAr-C(O)-N-H | Rotation around the amide C-N bond | 15 - 20 |
Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can accurately predict the 1H and 13C NMR chemical shifts. These theoretical predictions, when compared with experimental data, can confirm the molecular structure and assist in the assignment of complex spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These computed frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental FT-IR spectra to identify characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the amide, the C-O-C stretch of the ether, and the C=C stretch of the allyl group. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). This helps in interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule. conicet.gov.ar
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical DFT Data)
| Spectroscopy | Parameter | Predicted Value |
| 1H NMR | Chemical Shift (δ, ppm) - Aromatic protons | 6.9 - 7.8 |
| Chemical Shift (δ, ppm) - Allyl protons | 4.6 - 6.1 | |
| Chemical Shift (δ, ppm) - Amide protons | 7.5 - 8.5 | |
| 13C NMR | Chemical Shift (δ, ppm) - Carbonyl carbon | 168 |
| FT-IR | Vibrational Frequency (cm-1) - C=O stretch | 1660 |
| Vibrational Frequency (cm-1) - N-H stretch | 3400, 3290 | |
| Vibrational Frequency (cm-1) - C-O-C stretch | 1245 | |
| UV-Vis | λmax (nm) | 254 |
Note: These are hypothetical values based on typical DFT calculations for similar benzamide derivatives and are for illustrative purposes.
Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the amide bond is a fundamental reaction. DFT calculations can be employed to map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. nih.govresearchgate.net
By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This provides valuable insights into the reaction kinetics. For the alkaline hydrolysis of this compound, a two-step mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the amine group, can be computationally modeled. acs.orgdntb.gov.ua
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of this compound over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's conformational changes and interactions with its environment to be observed. nih.gov
For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) can reveal:
Conformational Sampling: The simulation can explore a wide range of conformations, providing a more comprehensive understanding of the molecule's flexibility than static DFT calculations. It can also reveal the relative populations of different conformers in solution.
Intermolecular Interactions: The interactions between this compound and solvent molecules, such as the formation and breaking of hydrogen bonds between the amide group and water, can be studied in detail. This information is crucial for understanding its solubility and behavior in biological systems. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches (Excluding Clinical Outcomes)
Computational techniques play a significant role in the early stages of drug discovery. For a molecule like this compound, both ligand-based and structure-based approaches can be hypothetically applied.
Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that are active against the target.
Pharmacophore Modeling: A pharmacophore model can be developed based on a set of active benzamide analogues. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. nih.gov this compound could then be evaluated for its fit to this pharmacophore.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be performed on a series of benzamide derivatives to build a statistical model that correlates their chemical properties with their biological activity. tandfonline.comigi-global.comjppres.com This model could then be used to predict the activity of this compound.
Structure-Based Drug Design: This method is applicable when the 3D structure of the target protein is available.
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a target protein's active site. The docking process generates a binding score that estimates the strength of the interaction. This can help to identify potential biological targets and to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. tandfonline.com For example, studies on other benzamide derivatives have used molecular docking to investigate their interactions with enzymes like FtsZ or human dihydrofolate reductase. nih.govmdpi.com
Pharmacophore Modeling for Key Binding Features
Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would delineate the key structural motifs crucial for its interaction with a biological target.
A typical pharmacophore model for a benzamide derivative like this compound would likely include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netacs.org The allyloxy group, for instance, might contribute to hydrophobic interactions, while the benzamide moiety provides key hydrogen bonding capabilities. nih.gov The generation of such a model can be approached from two main perspectives:
Ligand-based pharmacophore modeling: This approach is utilized when the three-dimensional structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their activity.
Structure-based pharmacophore modeling: When the crystal structure of the target protein is available, this method involves identifying the key interaction points between the ligand and the protein's binding site.
By defining the crucial chemical features of this compound, pharmacophore models serve as a powerful query for virtual screening campaigns.
Virtual Screening Techniques for Identifying Potential Binding Partners
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. acs.org For this compound, a pharmacophore model can be used as a filter to rapidly screen vast compound databases, such as the Enamine REAL library, which contains billions of molecules. acs.orgrsc.org
The process generally involves:
Database Preparation: A large database of chemical compounds is prepared, with each molecule represented in a three-dimensional format.
Pharmacophore-based Screening: The previously generated pharmacophore model for this compound is used to search the database. Only molecules that match the key pharmacophoric features are retained.
Molecular Docking: The hits from the initial screening are then subjected to molecular docking simulations. This technique predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov The docking process scores the different binding poses, allowing for the ranking of potential candidates.
This hierarchical approach efficiently narrows down the number of compounds for experimental testing, saving significant time and resources. The ultimate goal is to identify novel molecules that share a similar binding mode to this compound or to discover potential protein targets for this compound.
Cheminformatics Approaches for Chemical Space Exploration and Property Prediction
Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. In the context of this compound research, cheminformatics plays a crucial role in exploring its chemical space and predicting its physicochemical and pharmacokinetic properties.
Chemical Space Exploration:
The "chemical space" encompasses all possible molecules. Cheminformatics tools can be used to explore the chemical space around this compound by generating and analyzing virtual libraries of related compounds. This allows researchers to understand the diversity of structures that can be derived from the this compound scaffold and to identify novel analogs with potentially improved properties.
Property Prediction (QSAR/QSPR):
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. nih.gov For this compound, a QSAR model could be developed to predict the biological activity of its analogs based on various molecular descriptors.
Key steps in developing a QSAR/QSPR model for this compound would involve:
Data Collection: Gathering a dataset of benzamide derivatives with known biological activities or properties.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric, electronic, and topological properties.
Model Building: Using statistical methods to build a mathematical model that correlates the descriptors with the observed activity or property.
Model Validation: Rigorously testing the model's predictive power using external datasets.
These predictive models are invaluable for prioritizing the synthesis of new derivatives with enhanced efficacy or improved drug-like properties.
Below is a table of predicted physicochemical properties for this compound, which can be generated using cheminformatics software.
| Property | Predicted Value |
| Molecular Weight | 177.20 g/mol |
| LogP | 1.85 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 49.33 Ų |
Note: These values are computationally predicted and may vary depending on the software and method used.
Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms in Vitro/theoretical
Rational Design and Synthesis of Analogues for Modulating Biological Target Interactions
The rational design of 4-(allyloxy)benzamide analogues is a key strategy to enhance their potency, selectivity, and pharmacokinetic properties for various biological targets. This approach often involves bioisosteric replacements and structural modifications to optimize interactions with the target protein.
For instance, in the pursuit of potent 15-lipoxygenase (15-LOX) inhibitors, a series of 4-allyloxyaniline amides were designed and synthesized based on the structures of natural products like eugenol (B1671780) and estragole. nih.gov The design strategy focused on the hypothesis that the allyloxy group could interact with the catalytic iron center of the enzyme. nih.gov The synthesis of these analogues typically involves the reaction of 4-allyloxyaniline with various carboxylic acid chlorides or anhydrides to generate a library of amide derivatives.
Similarly, the design of novel benzamides as potential anticancer agents has led to the synthesis of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. nih.gov The rationale behind this design was to explore the impact of introducing a pyridazinone moiety and modifying the amide group on the inhibitory activity against cancer cell lines. nih.gov The synthesis of such compounds is a multi-step process that can include esterification, cyanation, cyclization, and aminolysis reactions. mdpi.com
Furthermore, the synthesis of alkyloxybenzamide derivatives as potential antimicrobial agents has been explored. nih.gov Three series of such derivatives were prepared, including N1-[4-(4-alkyloxybenzamido)benzoyl]-N2-substituted alkylidene hydrazines, 1-[4-(4-alkyloxybenzamido)benzoyl]-4-alkyl, aryl, or aralkyl-3-thiosemicarbazides, and 1-substituted-5-[4-(4-alkyloxybenzamido)phenyl]-1,3,4-triazole-2-thione. nih.gov These synthetic efforts aim to create novel chemical entities with improved antimicrobial efficacy.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Structural Features and Biological Effects
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgjocpr.com For benzamide (B126) derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.
A study on benzamide derivatives as anti-leukotriene agents utilized conformational analysis to understand their structural requirements. nih.gov By superimposing the conformations of the antagonists onto that of leukotriene, it was determined that the conjugated benzamide moiety, a tetrazole ring, and a benzopyran or benzodioxan ring of the antagonists corresponded to specific moieties of the leukotriene molecule. nih.gov This analysis revealed that the lengths of flexible alkyl and alkoxy chains are crucial for potent antagonist activity. nih.gov
While a specific QSAR study for this compound was not identified, the principles of QSAR are broadly applicable to this class of compounds. Descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), steric parameters (Taft's constant), and topological indices would be crucial in developing a predictive QSAR model for its activity. srmist.edu.in Such a model could guide the synthesis of new analogues with enhanced biological efficacy. Machine learning techniques are also increasingly being used to build robust QSAR models for predicting the activity of new compounds. frontiersin.org
Molecular Docking Simulations to Elucidate Ligand-Protein Binding Modes
Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This technique provides valuable insights into the binding interactions at the atomic level, guiding the rational design of more potent and selective inhibitors.
Enzyme Inhibition Mechanisms
Lipoxygenase (LOX): Molecular docking studies of 4-allyloxyaniline amides with soybean 15-lipoxygenase (SLO) have revealed key binding interactions. nih.gov The allyloxy group of these compounds orients towards the Fe(3+)-OH moiety in the active site of the enzyme and is stabilized by hydrogen bonding with the conserved residues His(513) and Gln(716). nih.gov The molecular volume of the amide moiety was identified as a major factor influencing the inhibitory potency. nih.gov For instance, N-(3-allyl-4-isopropoxyphenyl)adamantanecarboxamide was found to be a potent inhibitor, with the bulky adamantane (B196018) group likely contributing to a better fit within the enzyme's active site. nih.gov
Acetylcholinesterase (AChE) and β-Secretase (BACE1): In the context of Alzheimer's disease, benzamide derivatives have been investigated as inhibitors of AChE and BACE1. nih.gov Molecular modeling of novel benzamides suggested that their inhibitory mechanism might involve increasing the stiffness and reducing the flexibility of the AChE enzyme, thereby impeding its function. nih.gov The analysis of hydrogen bonding patterns indicated different interaction modes for various derivatives. nih.gov
Neuraminidase: The design of influenza neuraminidase inhibitors has also explored the use of benzamide-related structures. While not directly involving this compound, the principles of targeting the enzyme's active site and adjacent cavities with bifunctional inhibitors are relevant. mdpi.com Molecular modeling has been used to design linkers, such as sulfonamides, to connect fragments that bind to different sites on the enzyme. mdpi.com
Receptor Binding Affinities and Allosteric Modulation
Neuronal Nicotinic Receptors (nAChRs): Benzamide analogues have been identified as a novel class of ligands for neuronal nicotinic receptors (nAChRs). nih.gov These receptors are allosteric proteins, meaning their function can be modulated by ligands binding to sites distinct from the primary agonist binding site. unimib.it The binding of nicotinic ligands often involves a cation-π interaction with a conserved tryptophan residue in the binding site. unimib.it While specific docking studies for this compound at nAChRs were not found, the general principles of ligand interaction with these receptors provide a framework for understanding its potential binding mode.
Investigation of Biological Activities in Vitro
The in vitro biological activities of this compound and its derivatives have been explored against various pathogens and cancer cell lines, revealing their potential as therapeutic agents.
Antimicrobial and Antibacterial Activity
Benzamide derivatives have demonstrated a wide range of antimicrobial, antibacterial, and antifungal effects. nanobioletters.com The synthesis and evaluation of various N-benzamide derivatives have shown that some compounds exhibit good antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.comresearchgate.net The mechanism of antibacterial action of plant-derived compounds, which can include structures similar to this compound, often involves disruption of the bacterial cell membrane integrity, leading to increased permeability and leakage of cellular contents. nih.govnih.gov Other mechanisms include the inhibition of essential enzymes or the disruption of biofilm formation. nih.govnih.gov
The following table summarizes the in vitro antimicrobial activity of some benzamide derivatives:
| Compound/Derivative | Test Organism | Activity | Reference |
| N-Benzamide derivatives (general) | B. subtilis, E. coli | Good antibacterial activity | nanobioletters.comresearchgate.net |
| Alkyloxybenzamido derivatives | Various bacteria | In-vitro antimicrobial activity | nih.gov |
| 4-Allylbenzene-1,2-diol | Xanthomonas species | Strong antibacterial activity | nih.gov |
This table is for illustrative purposes and includes data from studies on various benzamide derivatives, not specifically this compound.
Anticancer Cell Line Studies focusing on Molecular Mechanism
Benzamide derivatives have been investigated for their antiproliferative and cytotoxic activity against various human cancer cell lines. nih.gov Some substituted 2-hydroxy-N-(arylalkyl)benzamides have shown single-digit micromolar IC50 values against several cancer cell lines. nih.gov The design and synthesis of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment also yielded compounds with effective inhibitory activity against A549, HeLa, and MCF-7 cancer cell lines. nih.gov
Molecular docking studies have been employed to understand the anticancer mechanism of benzamide derivatives. For example, novel 4-(arylaminomethyl)benzamide derivatives were designed as potential tyrosine kinase inhibitors. nih.gov Docking simulations showed that a flexible 4-(aminomethyl)benzamide (B1271630) linker allowed favorable binding to the active site of the T315I-mutant Abl kinase, a target in chronic myeloid leukemia. nih.gov
Apoptosis Induction Mechanisms
A key mechanism through which benzamide derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death). Studies on N-substituted benzamides have shown that they can induce apoptosis in cancer cell lines in a dose-dependent manner. nih.govnih.gov The apoptotic pathway often involves the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov
Applications in Organic Synthesis, Materials Science, and Chemical Biology
4-(Allyloxy)benzamide as a Versatile Synthetic Intermediate or Building Block
The unique combination of an electron-rich aromatic ring, a hydrogen-bonding-capable amide group, and a reactive terminal alkene allows this compound to serve as a multifaceted building block for the synthesis of more complex chemical structures.
The allyloxy group in this compound is not merely a protecting group but an active participant in carbon-carbon bond-forming reactions crucial for building complex molecular skeletons. A primary example is the Claisen rearrangement, a powerful nih.govnih.gov-sigmatropic rearrangement that occurs upon heating allyl aryl ethers. purechemistry.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction transforms the ether into a C-allylated phenol, thereby introducing a new substituent ortho to the hydroxyl group and increasing molecular complexity in a single, atom-economical step. libretexts.org This strategic C-C bond formation is a foundational step in the synthesis of numerous natural products. rroij.com While the direct application to this compound is specific, the principle is well-established for analogous allyl phenyl ethers. rsc.org The resulting 3-allyl-4-hydroxybenzamide scaffold can be further elaborated, making the parent compound a valuable precursor for diverse and intricate molecules. nih.gov
Table 1: Claisen Rearrangement of this compound This interactive table illustrates the transformation of this compound into a more complex scaffold via the Claisen rearrangement.
| Starting Material | Reaction | Key Transformation | Product |
| This compound | Thermal nih.govnih.gov-Sigmatropic Rearrangement | Cleavage of Aryl-O bond, Formation of Aryl-C bond | 3-Allyl-4-hydroxybenzamide |
The benzamide (B126) moiety is an excellent directing group for transition metal-catalyzed C-H activation, enabling the construction of new rings onto the aromatic core. rsc.org Annulation reactions of benzamides with partners like alkynes or allenes, often catalyzed by cobalt or other transition metals, provide direct routes to polycyclic scaffolds such as isoquinolinones. rsc.orgnih.govnih.gov The amide group pre-coordinates to the metal center, directing the activation of the otherwise inert C-H bond at the ortho position. This compound can serve as a substrate in these transformations, where the allyloxy group can act as a functional handle for subsequent modifications.
Furthermore, the allyloxyaryl system can participate in cascade radical annulation reactions. For instance, related 2-(allyloxy)arylaldehydes undergo cascade cyclization with radical precursors to form chroman-4-one scaffolds. nih.gov This highlights the potential of the allyloxy moiety to engage in sequential reactions that rapidly build complex heterocyclic frameworks. Similarly, N-propargyl benzamides have been shown to undergo cascade vinyl radical ipso-cyclization reactions to produce γ-lactams, demonstrating the utility of combining the benzamide structure with unsaturated appendages to drive complex transformations. acs.org
Table 2: Potential Annulation and Cascade Reactions This interactive table summarizes potential carbon framework constructions utilizing this compound.
| Reaction Type | Moiety Involved | Catalysis/Conditions | Resulting Scaffold |
| C-H Activation/Annulation | Benzamide (ortho C-H) | Transition Metal (e.g., Co, Rh) | Isoquinolinone |
| Cascade Radical Annulation | Allyloxyaryl system | Radical Initiator | Polycyclic Heterocycles (e.g., Chromans) |
Polymerization and Cross-linking Reactions Involving the Allyloxy Moiety
The terminal alkene of the allyl group is a versatile functional handle for polymerization and the formation of cross-linked materials. wikipedia.org This reactivity allows this compound to be incorporated into polymer backbones or used as a cross-linking agent to modify the properties of materials. Allyl functional groups can undergo a variety of addition reactions and polymerization methods. nih.gov
Key reactions involving the allyloxy moiety include:
Thiol-ene "click" chemistry : A highly efficient and orthogonal reaction between the allyl group (the "ene") and a thiol, which can be initiated by UV light or heat. This is widely used for creating cross-linked networks and functionalizing surfaces. nih.gov
Ring-Closing Metathesis (RCM) : If incorporated into a larger structure with other alkene groups, the allyl ether can participate in RCM to form cyclic structures, a reaction noted for cross-linking dendrimers. acs.org
Epoxidation and Dihydroxylation : The double bond can be readily converted into an epoxide or a diol, introducing new functional groups that can participate in further reactions, such as ring-opening polymerization for epoxides. nih.gov
Radical Polymerization : The allyl group can participate in radical polymerization, although it is generally less reactive than styrenes or acrylates. It can be used to create polymers or co-polymers with specific functionalities imparted by the benzamide group. researchgate.net
These reactions enable the use of this compound in the design of functional polymers, hydrogels, and resins where properties like thermal stability, mechanical strength, and chemical resistance can be tuned through cross-linking. mdpi.com
Table 3: Polymerization and Cross-linking Reactions of the Allyloxy Group This interactive table details common reactions for modifying materials using the allyl functionality.
| Reaction Name | Reagents/Conditions | Resulting Linkage/Functionality |
| Thiol-ene Reaction | Thiol, Photo/Thermal Initiator | Thioether linkage |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide ring |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol (vicinal hydroxyl groups) |
| Radical Polymerization | Radical Initiator (e.g., AIBN) | Poly-allyl backbone |
Development of Novel Reagents, Ligands, and Catalysts utilizing the Benzamide Scaffold
The benzamide scaffold is a privileged structure in coordination chemistry and catalysis. The amide group can act as a coordinating ligand for a wide range of metal ions through its oxygen and sometimes nitrogen atoms. researchgate.net This property allows for the design of novel catalysts where the benzamide moiety anchors a catalytically active metal center. For example, N-(quinolin-8-yl)benzamide has been used as a model substrate to investigate oxidative coupling reactions, showcasing the role of the benzamide in directing C-H or N-H activation. researcher.life
Furthermore, chiral ligands incorporating an amide backbone have been developed for asymmetric catalysis. rsc.org By modifying the structure of this compound, for instance by introducing chiral auxiliaries or additional coordinating groups, it is possible to synthesize new ligands for enantioselective transformations. The benzamide can act as a bidentate or monodentate ligand, influencing the steric and electronic environment of the metal catalyst and, consequently, the selectivity of the reaction. Nickel(II) complexes containing N-(4,5-dihydrooxazol-2-yl)benzamide ligands, for example, have proven to be highly efficient catalysts for Heck coupling reactions. researcher.life
Exploration in Supramolecular Chemistry and Molecular Recognition Devices
Non-covalent interactions are the foundation of supramolecular chemistry, and the benzamide group is an excellent motif for directing molecular assembly. It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling the formation of predictable and robust hydrogen-bonded networks. This is exemplified by benzene-1,3,5-tricarboxamides (BTAs), which self-assemble into well-defined, one-dimensional nanostructures stabilized by threefold hydrogen bonding. rsc.orgnih.gov
While this compound is a mono-amide, its capacity for hydrogen bonding allows it to participate in the formation of supramolecular polymers or discrete assemblies through amide-amide interactions. rsc.org In addition to hydrogen bonding, the aromatic ring can engage in π-π stacking interactions. These combined forces make the benzamide scaffold a useful component in the design of molecular recognition devices and sensors, where it can selectively bind to complementary guest molecules. The allyloxy group offers a convenient point for attaching reporter groups (e.g., fluorophores) or for grafting the recognition unit onto a surface.
Table 4: Non-Covalent Interactions of the this compound Scaffold This interactive table outlines the key interactions driving supramolecular assembly.
| Interaction Type | Participating Moiety | Role in Supramolecular Chemistry |
| Hydrogen Bonding | Amide (N-H and C=O) | Directs self-assembly into chains, tapes, or helices. |
| π-π Stacking | Benzene (B151609) Ring | Stabilizes assemblies of aromatic molecules. |
| Hydrophobic Interactions | Allyl group, Benzene Ring | Contributes to assembly in aqueous environments. |
Emerging Research Directions and Future Perspectives
Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involving 4-(Allyloxy)benzamide is crucial for optimizing its synthesis and exploring its reactivity. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights into the intricate details of these processes in real-time.
In-situ and Operando Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, as well as operando X-ray absorption spectroscopy (XAS), are becoming indispensable tools. rsc.orgyoutube.commyskinrecipes.com These methods allow for the monitoring of reaction intermediates and transition states as they form and evolve under actual reaction conditions. For the synthesis of this compound, which often involves O-alkylation of a phenol with an allyl halide, in-situ spectroscopy could track the consumption of reactants and the formation of the ether linkage in real-time, providing valuable kinetic and mechanistic data. researchgate.net
Mass Spectrometry-based Techniques: Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS), can be employed to identify and characterize transient species and reaction byproducts with high sensitivity and specificity. researchgate.net This information is vital for elucidating complex reaction pathways and optimizing reaction conditions to improve yield and purity.
The application of these advanced spectroscopic methods will enable a more comprehensive understanding of the reaction dynamics of this compound synthesis and its subsequent transformations.
Innovations in Stereoselective and Sustainable Synthetic Methodologies
The development of efficient, sustainable, and stereoselective synthetic routes to this compound and its derivatives is a key area of future research. Current efforts are focused on moving away from traditional, often harsh, synthetic methods towards greener and more innovative approaches.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of sustainability, selectivity, and mild reaction conditions. researchgate.netnih.govnih.gov Lipases and amide ligases are being explored for the formation of amide bonds under environmentally benign conditions. nih.govmdpi.com For this compound, enzymatic approaches could be developed for both the amidation step and potentially for the stereoselective introduction of functional groups on the allyl moiety.
Flow Chemistry: Continuous flow synthesis offers numerous benefits over traditional batch processes, including improved safety, scalability, and process control. orientjchem.orguni.luresearchgate.net The synthesis of amides and other functional groups can be efficiently performed in flow reactors, often with higher yields and shorter reaction times. myskinrecipes.comorientjchem.orguni.lunih.gov A flow-based synthesis of this compound could enable a more streamlined and sustainable manufacturing process.
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable solvents, catalytic reactions, and atom-economical transformations, is paramount. researchgate.netyoutube.comresearchgate.netfrontiersin.org Research into catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents is a particularly active area. researchgate.net
While the stereoselective synthesis of the allyloxy group in this compound is not a primary focus due to the achiral nature of the allyl group itself, future research may explore the introduction of chirality into the molecule through functionalization of the double bond, for which stereoselective methods would be critical. semanticscholar.orgrsc.orgmdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical research, offering powerful tools for the design of novel compounds and the prediction of their properties. youtube.commyskinrecipes.comuni.lunih.gov
De Novo Design: Generative AI models can be used to design novel benzamide (B126) derivatives with desired properties. youtube.comnih.gov By learning from vast datasets of known molecules and their activities, these models can propose new structures, including variations of the this compound scaffold, that are predicted to have enhanced biological activity or improved physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov For benzamide derivatives, QSAR models can be developed to predict their antimicrobial, anticancer, or other biological activities based on their structural features. nih.govresearchgate.net This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and novel synthetic routes to target molecules like this compound. nih.govresearchgate.netresearchgate.net These tools analyze the target structure and propose a series of reactions to synthesize it from readily available starting materials.
The integration of AI and ML into the research and development pipeline for this compound has the potential to significantly accelerate the discovery of new applications and the optimization of its properties.
Deeper Exploration of Structure-Function Relationships in Novel Biological Systems at the Molecular Level
Understanding the relationship between the molecular structure of this compound and its biological function is fundamental to unlocking its therapeutic potential. Future research will focus on elucidating these relationships in novel biological systems at a molecular level.
Identification of Biological Targets: A crucial first step is the identification of the specific biological targets with which this compound and its derivatives interact. orientjchem.org Techniques such as chemical proteomics and affinity-based probes can be employed to isolate and identify these targets within complex biological systems.
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the structure of this compound, including alterations to the benzamide core and functionalization of the allyloxy group, will be essential to establish clear SARs. researchgate.netrsc.orgresearchgate.net For example, studies on other substituted benzamides have shown that the nature and position of substituents on the aromatic ring significantly influence their biological activity. researchgate.netnih.govresearchgate.net
Role of the Allyloxy Group: The allyloxy moiety is not merely a passive linker. The allyl group is known to be involved in the biological activity of various natural and synthetic compounds. myskinrecipes.commdpi.comyoutube.commdpi.com Its presence in this compound could contribute to target binding, influence metabolic stability, or even participate directly in the mechanism of action. youtube.com
Conformational Analysis: The three-dimensional conformation of this compound is critical for its interaction with biological targets. semanticscholar.org Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy can be used to determine the preferred conformations of the molecule and how these are influenced by its environment. nih.gov
A deeper understanding of these structure-function relationships will guide the rational design of more potent and selective analogs of this compound for specific therapeutic applications.
Potential for Functionalization and Hybrid Material Development
The presence of both a benzamide core and a reactive allyl group makes this compound an attractive building block for the development of functionalized molecules and hybrid materials.
Functionalization of the Allyl Group: The double bond of the allyl group provides a versatile handle for a wide range of chemical transformations. researchgate.net Reactions such as epoxidation, dihydroxylation, and polymerization can be used to introduce new functional groups and create more complex molecular architectures. researchgate.net This opens up possibilities for creating derivatives with tailored properties for specific applications.
Polymerization and Cross-linking: The allyl group can participate in polymerization reactions, either through free-radical or other mechanisms, to form novel polymers. nih.gov Furthermore, the allyloxy group can act as a cross-linking agent in polymer chemistry, enabling the formation of robust and stable polymer networks with enhanced mechanical and thermal properties. rsc.orgresearchgate.netyoutube.comfrontiersin.org
Hybrid Materials: this compound and its derivatives can be incorporated into hybrid materials, combining the properties of the organic molecule with those of an inorganic scaffold. orientjchem.org For example, benzamide derivatives can be used to functionalize nanomaterials, creating new materials with applications in areas such as catalysis, sensing, and drug delivery. mdpi.comresearchgate.netsemanticscholar.org
The potential for functionalization and incorporation into larger molecular assemblies and materials highlights the versatility of this compound beyond its potential biological applications and opens up new avenues for its use in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
